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Abstract
Absent in Melanoma 2 (AIM2) is an intracellular pattern recognition receptor that plays a critical

role in the innate immune system by detecting cytosolic double-stranded DNA (dsDNA). Upon

binding to dsDNA, AIM2 assembles a multiprotein complex known as the AIM2 inflammasome,

leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-

inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). While this pathway is

essential for host defense against pathogens, aberrant activation of the AIM2 inflammasome

by self-DNA has been increasingly implicated in the pathogenesis of several autoimmune

diseases. This technical guide provides an in-depth overview of the role of AIM2 in

autoimmunity, with a focus on Systemic Lupus Erythematosus (SLE), Psoriasis, and

Rheumatoid Arthritis (RA). It details the AIM2 signaling pathway, summarizes key quantitative

data, outlines relevant experimental protocols, and provides visualizations of the core

mechanisms.

Introduction to AIM2 and the Inflammasome
The innate immune system relies on a repertoire of pattern recognition receptors (PRRs) to

detect conserved molecular structures associated with pathogens (pathogen-associated

molecular patterns, PAMPs) or cellular damage (damage-associated molecular patterns,

DAMPs). AIM2 is a member of the PYHIN (pyrin and HIN domain-containing) family of proteins
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and functions as a key cytosolic sensor for dsDNA, a potent DAMP when found outside the

nucleus or mitochondria.[1]

The AIM2 inflammasome is a multi-protein platform that, once assembled, initiates a potent

inflammatory response.[1] Its dysregulation, particularly in response to the body's own DNA,

can lead to chronic inflammation and contribute to the pathology of autoimmune disorders.

The Canonical AIM2 Signaling Pathway
The activation of the AIM2 inflammasome follows a well-defined signaling cascade:

Sensing of Cytosolic dsDNA: AIM2 recognizes and binds to cytosolic dsDNA via its C-

terminal HIN (hematopoietic, interferon-inducible, nuclear localization) domain. This binding

is sequence-independent.[2]

Oligomerization and ASC Recruitment: Upon DNA binding, AIM2 undergoes a

conformational change and oligomerizes. This exposes its N-terminal pyrin domain (PYD),

which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein

containing a CARD).[2]

ASC Speck Formation: ASC consists of a PYD and a CARD (caspase activation and

recruitment domain). The recruitment of ASC by AIM2 leads to the polymerization of ASC

into a large, perinuclear structure known as the "ASC speck."[3]

Caspase-1 Activation: The CARD domain of the polymerized ASC recruits pro-caspase-1,

bringing multiple pro-caspase-1 molecules into close proximity and facilitating their auto-

cleavage and activation.[1]

Cytokine Maturation and Secretion: Activated caspase-1 is a cysteine protease that cleaves

the inactive precursors of IL-1β and IL-18 (pro-IL-1β and pro-IL-18) into their mature,

biologically active forms. These potent pro-inflammatory cytokines are then secreted from

the cell.[1]

Pyroptosis: Activated caspase-1 can also cleave gasdermin D (GSDMD). The N-terminal

fragment of GSDMD inserts into the plasma membrane, forming pores that lead to a lytic,

pro-inflammatory form of cell death called pyroptosis.[4]
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Canonical AIM2 Inflammasome Signaling Pathway.
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Role of AIM2 in Autoimmune Diseases
Systemic Lupus Erythematosus (SLE)
SLE is a systemic autoimmune disease characterized by the production of autoantibodies

against nuclear components, including dsDNA. The resulting immune complexes can deposit in

various tissues, leading to inflammation and damage.

Upregulated AIM2 Expression: Studies have shown that the expression of AIM2 is

significantly higher in the peripheral blood mononuclear cells (PBMCs) and monocytes of

SLE patients compared to healthy controls.[5][6] This increased expression correlates with

disease activity, as measured by the Systemic Lupus Erythematosus Disease Activity Index

(SLEDAI).[5] Interestingly, sex-dependent differences in AIM2 expression have been

observed, with male SLE patients showing increased AIM2 mRNA in macrophages, while

female patients exhibit decreased levels.[7]

AIM2 as an Autoantigen: In addition to its role as an immune sensor, AIM2 itself can be a

target of the autoimmune response in SLE. Autoantibodies against AIM2 have been detected

in a significant portion of SLE patients.[4][8] The presence of these autoantibodies is

associated with higher disease activity and often co-occurs with anti-dsDNA and anti-IFI16

antibodies.[4][8]

Contribution to Pathogenesis: The abundance of self-DNA from apoptotic cells and

neutrophil extracellular traps (NETs) in SLE provides a constant source of ligands for AIM2.

This can lead to chronic activation of the AIM2 inflammasome, driving the production of IL-1β

and IL-18, which contribute to the inflammatory milieu in affected organs like the kidneys.[9]

Paradoxically, some studies in murine models suggest a protective role for AIM2 by

suppressing type I interferon signaling, highlighting the complex and context-dependent role

of AIM2 in SLE.[10]

Psoriasis
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of

keratinocytes and infiltration of immune cells.

Genetic Susceptibility and Increased Expression: AIM2 has been identified as a

susceptibility gene for psoriasis.[1][11] Its expression is significantly upregulated in the
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keratinocytes of psoriatic lesions.[12]

Role in Cutaneous Inflammation: In psoriatic skin, self-DNA released from damaged

keratinocytes can activate the AIM2 inflammasome.[13] This leads to the release of IL-1β

and IL-18, which are key drivers of the IL-23/Th17 axis, a central pathway in psoriasis

pathogenesis.[1] In mouse models of psoriasis-like skin inflammation induced by imiquimod,

genetic ablation of AIM2 leads to a significant reduction in the production of IL-1β, IL-18, IL-

17A, and IL-23, and alleviates skin inflammation.[14][15]

Rheumatoid Arthritis (RA)
RA is a chronic autoimmune disease characterized by inflammation of the synovial joints,

leading to cartilage and bone destruction.

Elevated Expression in Synovial Tissue: In contrast to serum levels, the expression of AIM2,

ASC, caspase-1, and IL-1β is significantly higher in the synovial tissue of RA patients

compared to osteoarthritis (OA) patients.[16][17] This elevated expression in the synovium

correlates positively with markers of disease activity, such as the erythrocyte sedimentation

rate (ESR) and C-reactive protein (CRP) levels.[16][17]

Role in Fibroblast-Like Synoviocytes (FLS): RA-FLS are key players in the pathogenesis of

RA, contributing to inflammation and joint destruction. AIM2 is expressed in RA-FLS, and its

silencing via siRNA has been shown to inhibit their proliferation.[11][18] This suggests that

AIM2 may contribute to the hyperplastic and aggressive phenotype of RA-FLS.

Quantitative Data Summary
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Disease Finding Reference(s)

Systemic Lupus

Erythematosus (SLE)

AIM2 Autoantibodies: Detected

in 31.3% (41/131) of SLE

patients compared to 4.1%

(2/49) of healthy controls.

Positivity is associated with

higher SLEDAI scores.

[4][8]

AIM2 mRNA Expression

(PBMCs): Significantly higher

in SLE patients (n=25)

compared to healthy controls

(n=20). Expression levels

positively correlate with

SLEDAI scores (r=0.763).

[5]

AIM2 Inflammasome Gene

Expression (Monocytes):

mRNA levels of AIM2, ASC,

and CASP1 are significantly

higher in SLE monocytes

compared to healthy control

monocytes.

[6]

Sex-Specific AIM2 mRNA

Expression (Macrophages):

Significantly increased in male

SLE patients compared to

male controls. Significantly

decreased in female SLE

patients compared to female

controls.

[7]

Psoriasis Cytokine Reduction in AIM2-/-

Mice (Imiquimod Model):

Genetic ablation of AIM2

significantly reduces protein

levels of IL-1β, IL-6, IL-17A, IL-

18, and IL-23 in the skin of

[14]
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mice with imiquimod-induced

psoriasis-like inflammation.

Rheumatoid Arthritis (RA)

AIM2 mRNA and Protein

Expression (Synovium):

Relative mRNA and protein (H-

score) levels of AIM2, ASC,

and IL-1β are significantly

higher in the synovial tissue of

RA patients (n=10 for qPCR,

larger cohort for IHC)

compared to OA patients (n=9

for qPCR).

[11][16][19]

Correlation with Disease

Activity (RA): H-scores for

AIM2, ASC, and IL-1β in

synovial tissue positively

correlate with ESR and CRP

levels in RA patients. For

AIM2, the correlation with ESR

is r=0.74 and with CRP is

r=0.65.

[16][17]

Serum AIM2 Levels (RA):

Healthy controls express

higher levels of AIM2 in serum

compared to both OA and RA

patients. No significant

difference in serum AIM2 was

observed between OA (n=25)

and RA (n=49) patients.

[16][17]

Detailed Experimental Protocols
siRNA-Mediated Knockdown of AIM2 in RA Fibroblast-
Like Synoviocytes (RA-FLS)
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This protocol describes the transient silencing of AIM2 expression in primary RA-FLS using

small interfering RNA (siRNA).

Cell Culture: RA-FLS are isolated from synovial tissue obtained from RA patients and

cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL

streptomycin at 37°C in a 5% CO2 incubator.

siRNA Transfection:

Seed RA-FLS in 6-well plates to reach 50-70% confluency on the day of transfection.

Prepare siRNA-lipid complexes. For each well, dilute a final concentration of 20-50 nM of

AIM2-specific siRNA (e.g., 5′-GAGCTCTTCACCACTTTCA-3′) and a non-targeting control

siRNA in serum-free medium.[11][20]

In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 2000) in

serum-free medium according to the manufacturer's instructions.

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room

temperature for 20 minutes to allow complex formation.

Add the siRNA-lipid complexes to the cells in fresh serum-free medium.

Incubate for 4-6 hours, then replace the medium with complete growth medium.

Assessment of Knockdown Efficiency:

qRT-PCR: At 24-48 hours post-transfection, extract total RNA and perform quantitative

real-time PCR to measure AIM2 mRNA levels relative to a housekeeping gene (e.g.,

GAPDH).

Western Blot: At 48-72 hours post-transfection, lyse the cells and perform western blotting

using an anti-AIM2 antibody to assess protein levels.

Functional Assays: Following confirmation of knockdown, cells can be used for functional

assays such as proliferation assays (e.g., CCK-8 or MTT) and migration assays (e.g.,

Transwell).[17][18]
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siRNA Knockdown Protocol for AIM2 in RA-FLS
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Experimental workflow for siRNA-mediated knockdown of AIM2.
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Imiquimod (IMQ)-Induced Psoriasis-Like Skin
Inflammation in Mice
This in vivo model is widely used to study the pathogenesis of psoriasis and evaluate potential

therapeutics.

Animals: C57BL/6 or BALB/c mice (6-8 weeks old) are commonly used.[21][22]

Induction Protocol:

Shave the dorsal skin of the mice one day before the first treatment.

Topically apply a daily dose of 62.5 mg of 5% imiquimod cream (Aldara) to the shaved

back and one ear for 5-6 consecutive days.[22] A control group should receive a control

cream.

Assessment of Inflammation:

Psoriasis Area and Severity Index (PASI): Score the severity of erythema (redness),

scaling, and skin thickness daily on a scale of 0 to 4 for each parameter. The cumulative

score represents the overall severity.[21]

Ear and Skin Thickness: Measure the thickness of the ear and dorsal skin daily using a

digital caliper.

Ex Vivo Analysis (at endpoint):

Histology: Collect skin biopsies, fix in formalin, embed in paraffin, and perform

Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and

immune cell infiltration.[23]

Cytokine Analysis: Homogenize skin or ear tissue and measure the levels of IL-1β, IL-18,

IL-17A, and IL-23 by ELISA or multiplex assay.[21]

Gene Expression: Extract RNA from skin tissue to analyze the expression of AIM2 and

other relevant inflammatory genes by qRT-PCR.
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Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
and IL-18
This is a standard method for quantifying cytokine levels in cell culture supernatants or

biological fluids.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a

microplate. The sample is added, and the cytokine binds to the antibody. A biotinylated

detection antibody is then added, followed by an enzyme-conjugated avidin (e.g.,

horseradish peroxidase - HRP). Finally, a substrate is added that is converted by the enzyme

to produce a colored product, the intensity of which is proportional to the amount of cytokine

present.

General Procedure:

Plate Coating: Coat a 96-well plate with a capture antibody against human or mouse IL-1β

or IL-18 overnight at 4°C.

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g.,

PBS with 1% BSA) for 1-2 hours at room temperature.

Sample and Standard Incubation: Wash the plate and add standards of known cytokine

concentrations and samples (e.g., cell culture supernatants) to the wells. Incubate for 2

hours at room temperature or overnight at 4°C.

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody.

Incubate for 1 hour at room temperature.

Enzyme Conjugate Incubation: Wash the plate and add avidin-HRP. Incubate for 30

minutes at room temperature.

Substrate Development: Wash the plate and add a substrate solution (e.g., TMB).

Incubate in the dark until a color develops.

Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4).
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Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The

concentration of the cytokine in the samples is determined by comparison to the standard

curve.[3][9][24][25]

Conclusion and Future Directions
The AIM2 inflammasome has emerged as a critical player in the pathogenesis of several

autoimmune diseases. Its ability to sense self-DNA positions it as a key link between cellular

damage and chronic inflammation. The upregulation of AIM2 and its signaling components in

the target tissues of SLE, psoriasis, and RA, along with the correlation of its activity with

disease severity, underscores its importance.

For drug development professionals, the AIM2 signaling pathway presents several potential

therapeutic targets. The development of small molecule inhibitors that block dsDNA binding to

AIM2, inhibit ASC oligomerization, or specifically target caspase-1 activity could offer novel

treatment strategies for these debilitating diseases. Further research is needed to fully

elucidate the complex and sometimes contradictory roles of AIM2 in different autoimmune

contexts and to translate our growing understanding of this pathway into effective clinical

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Roles of AIM2 Gene and AIM2 Inflammasome in the Pathogenesis and Treatment of
Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

2. Pristane-Induced Lupus - Explore the Science & Experts | ideXlab [idexlab.com]

3. file.elabscience.com [file.elabscience.com]

4. The DNA sensors AIM2 and IFI16 are SLE autoantigens that bind neutrophil extracellular
traps - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://file.elabscience.com/Manual/elisa_kits/E-EL-H0253-Elabscience.pdf
https://www.bio-protocol.org/exchange/preprintdetail?type=3&id=2076
https://www.ncbi.nlm.nih.gov/books/NBK604901/
https://www.cloud-clone.com/manual/ELISA-Kit-for-Interleukin-18-(IL18)-SEA064Eq.pdf
https://www.benchchem.com/product/b1575211?utm_src=pdf-body
https://www.benchchem.com/product/b1575211?utm_src=pdf-body
https://www.benchchem.com/product/b1575211?utm_src=pdf-body
https://www.benchchem.com/product/b1575211?utm_src=pdf-body
https://www.benchchem.com/product/b1575211?utm_src=pdf-body
https://www.benchchem.com/product/b1575211?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9481235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9481235/
https://www.idexlab.com/openisme/topic-pristane-induced-lupus/
https://file.elabscience.com/Manual/elisa_kits/E-EL-H0253-Elabscience.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9129876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9129876/
https://www.researchgate.net/figure/AIM2-expression-positively-correlates-with-the-severity-of-the-disease-in-SLE-patients-a_fig1_235906091
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. HKU Scholars Hub: The role of AIM2 inflammasome in systemic lupus erythematosus
[hub.hku.hk]

7. academic.oup.com [academic.oup.com]

8. The DNA sensors AIM2 and IFI16 are SLE autoantigens that bind neutrophil extracellular
traps - PubMed [pubmed.ncbi.nlm.nih.gov]

9. IL-1β and IL-18 ELISA [bio-protocol.org]

10. benchchem.com [benchchem.com]

11. genetechchina.com [genetechchina.com]

12. AIM2 and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

13. Cytosolic DNA Triggers Inflammasome Activation in Keratinocytes in Psoriatic Lesions -
PMC [pmc.ncbi.nlm.nih.gov]

14. JCI Insight - The DNA sensor AIM2 mediates psoriasiform inflammation by inducing type
3 immunity [insight.jci.org]

15. The DNA sensor AIM2 mediates psoriasiform inflammation by inducing type 3 immunity -
PubMed [pubmed.ncbi.nlm.nih.gov]

16. Expression of AIM2 in Rheumatoid Arthritis and Its Role on Fibroblast-Like Synoviocytes
- PMC [pmc.ncbi.nlm.nih.gov]

17. Expression of AIM2 in Rheumatoid Arthritis and Its Role on Fibroblast-Like Synoviocytes
- PubMed [pubmed.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. researchgate.net [researchgate.net]

20. 2.5. AIM2 siRNA Preparation and Transfection [bio-protocol.org]

21. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice
[hookelabs.com]

22. frontierspartnerships.org [frontierspartnerships.org]

23. imavita.com [imavita.com]

24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture
Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory
Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

25. cloud-clone.com [cloud-clone.com]

To cite this document: BenchChem. [The Role of AIM2 in Autoimmune Diseases: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://hub.hku.hk/handle/10722/313711
https://hub.hku.hk/handle/10722/313711
https://academic.oup.com/rheumatology/article-pdf/54/2/324/6896760/keu318.pdf
https://pubmed.ncbi.nlm.nih.gov/35608258/
https://pubmed.ncbi.nlm.nih.gov/35608258/
https://www.bio-protocol.org/exchange/preprintdetail?type=3&id=2076
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Imiquimod_Induced_Psoriasis_Like_Skin_Inflammation_in_Mice.pdf
http://genetechchina.com/support/PS/PeggySue/publications/%E9%A3%8E%E6%B9%BF%E7%97%85-%E5%8D%97%E6%96%B9%E5%8C%BB%E7%A7%91%E5%A4%A7%E5%AD%A6%E5%8C%BB%E9%99%A2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9889639/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3235683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3235683/
https://insight.jci.org/articles/view/171894
https://insight.jci.org/articles/view/171894
https://pubmed.ncbi.nlm.nih.gov/39352743/
https://pubmed.ncbi.nlm.nih.gov/39352743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7605934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7605934/
https://pubmed.ncbi.nlm.nih.gov/33162829/
https://pubmed.ncbi.nlm.nih.gov/33162829/
https://www.researchgate.net/figure/SiRNA-of-Aim2-inhibited-the-proliferation-while-not-migration-of-RA-FLS-Si-1_fig1_340199206
https://www.researchgate.net/figure/The-differences-in-AIM2-pathway-related-molecules-in-synovium-among-OA-and-RA-mRNA-AIM2_fig5_346417381
https://bio-protocol.org/exchange/minidetail?id=7532468&type=30
https://hookelabs.com/services/cro/psoriasis/imiquimod/
https://hookelabs.com/services/cro/psoriasis/imiquimod/
https://www.frontierspartnerships.org/journals/neuroengineering/articles/10.18388/abp.2020_6426/pdf
https://imavita.com/applis/dermatology/psoriasis-mouse-models/imiquimod-induced-psoriasis-mouse-model/
https://www.ncbi.nlm.nih.gov/books/NBK604901/
https://www.ncbi.nlm.nih.gov/books/NBK604901/
https://www.ncbi.nlm.nih.gov/books/NBK604901/
https://www.cloud-clone.com/manual/ELISA-Kit-for-Interleukin-18-(IL18)-SEA064Eq.pdf
https://www.benchchem.com/product/b1575211#role-of-aim2-in-autoimmune-diseases
https://www.benchchem.com/product/b1575211#role-of-aim2-in-autoimmune-diseases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1575211#role-of-aim2-in-autoimmune-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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